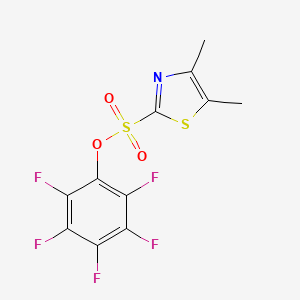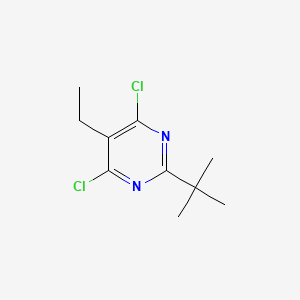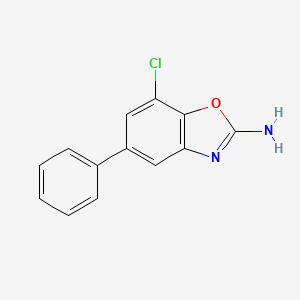
7-クロロ-5-フェニル-1,3-ベンゾオキサゾール-2-アミン
説明
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
この化合物とその誘導体は、医薬品化学において重要な構造です . それらは幅広い生物活性を持ち、治療応用を有しています .
中枢神経系(CNS)への応用
この化合物を含む1,4-ベンゾジアゼピン-2-オンの活性は、中枢神経系(CNS)で知られています . これらの活性には、不安解消作用、抗けいれん作用、鎮静作用、催眠作用、筋弛緩作用などがあります .
抗ウイルスおよび抗がん作用
これらの活性は、抗HBV、抗HIV、抗虚血、抗がん、心拍不整脈など、様々な薬剤として確認されています .
グリーンケミストリー
この化合物を含む1,4-ベンゾジアゼピン-2-オンの新規誘導体は、7-クロロ-1,3-ジヒドロ-5-フェニル-2H-1,4-ベンゾジアゼピン-2-オンとフマル酸エステルとのマイケル付加反応を用いて合成されています。 これはグリーンケミストリーのプロトコルに合致しています .
コンフォメーション解析
この化合物を含む1,4-ベンゾジアゼピン-2-オンの立体化学は重要です。 生成物の1つの最も安定なコンフォマーは、コンフォメーション解析のモデルとして研究されています .
作用機序
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives are known to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
生化学分析
Biochemical Properties
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to various therapeutic effects .
Cellular Effects
The effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it can maintain its therapeutic effects over extended periods, with consistent modulation of cellular functions
Dosage Effects in Animal Models
The effects of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux, leading to changes in metabolite levels. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different tissues. For example, it has been observed to accumulate in the liver and kidneys, which are key organs involved in its metabolism and excretion .
Subcellular Localization
The subcellular localization of 7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress .
特性
IUPAC Name |
7-chloro-5-phenyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPTDLJZHFKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetic acid](/img/structure/B1526115.png)
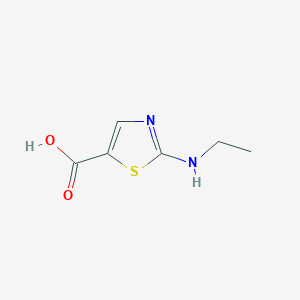
![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)
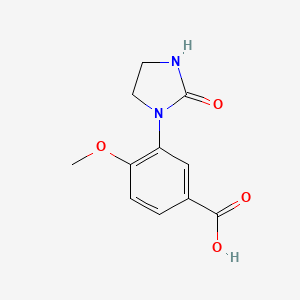

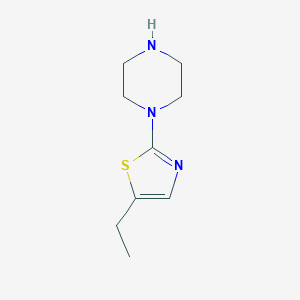
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
